Sodium hydrogen 4-amino-5-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonate Sodium hydrogen 4-amino-5-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonate
Brand Name: Vulcanchem
CAS No.: 83763-41-1
VCID: VC16998321
InChI: InChI=1S/C16H13NO9S3.Na/c17-14-8-12(27(18,19)20)6-10-7-13(28(21,22)23)9-15(16(10)14)26-29(24,25)11-4-2-1-3-5-11;/h1-9H,17H2,(H,18,19,20)(H,21,22,23);/q;+1/p-1
SMILES:
Molecular Formula: C16H12NNaO9S3
Molecular Weight: 481.5 g/mol

Sodium hydrogen 4-amino-5-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonate

CAS No.: 83763-41-1

Cat. No.: VC16998321

Molecular Formula: C16H12NNaO9S3

Molecular Weight: 481.5 g/mol

* For research use only. Not for human or veterinary use.

Sodium hydrogen 4-amino-5-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonate - 83763-41-1

Specification

CAS No. 83763-41-1
Molecular Formula C16H12NNaO9S3
Molecular Weight 481.5 g/mol
IUPAC Name sodium;5-amino-4-(benzenesulfonyloxy)-7-sulfonaphthalene-2-sulfonate
Standard InChI InChI=1S/C16H13NO9S3.Na/c17-14-8-12(27(18,19)20)6-10-7-13(28(21,22)23)9-15(16(10)14)26-29(24,25)11-4-2-1-3-5-11;/h1-9H,17H2,(H,18,19,20)(H,21,22,23);/q;+1/p-1
Standard InChI Key LNJDTRMEGDCEHH-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC(=CC(=C32)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Sodium hydrogen 4-amino-5-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonate belongs to the naphthalenedisulfonate family, featuring a naphthalene ring system substituted at the 2, 4, 5, and 7 positions. Its IUPAC name, sodium;5-amino-4-(benzenesulfonyloxy)-7-sulfonaphthalene-2-sulfonate, reflects the presence of:

  • An amino group (-NH2_2) at position 5,

  • A phenylsulphonyloxy group (-O-SO2_2-C6_6H5_5) at position 4,

  • Sulfonate groups (-SO3_3^-) at positions 2 and 7, with one sulfonate group neutralized by a sodium counterion.

The compound’s canonical SMILES representation, C1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC(=CC(=C32)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+], provides a machine-readable description of its connectivity.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC16H12NNaO9S3\text{C}_{16}\text{H}_{12}\text{NNaO}_{9}\text{S}_{3}
Molecular Weight481.5 g/mol
CAS Registry Number83763-41-1
AppearanceNot explicitly reported; likely a solid powder
SolubilityHigh solubility in water due to sulfonate groups

Synthesis and Manufacturing

Purification and Quality Control

High-performance liquid chromatography (HPLC) is critical for purifying and analyzing such polyfunctional aromatic compounds. A reverse-phase HPLC method using acetonitrile-water-phosphoric acid mobile phases has been successfully applied to related naphthalenedisulfonates . For mass spectrometry compatibility, phosphoric acid may be substituted with formic acid .

Industrial and Research Applications

Dye and Pigment Synthesis

Naphthalenedisulfonates are pivotal intermediates in azo dye production. The amino and sulfonate groups in this compound suggest utility in synthesizing acid dyes for textiles. For instance, coupling with diazonium salts could yield intensely colored azo derivatives, with sulfonate groups enhancing water solubility and fabric affinity .

Pharmaceutical Intermediates

Sulfonated naphthalenes are explored as intermediates in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The phenylsulphonyl group may confer metabolic stability, though specific biological data for this compound remain unpublished.

Table 2: Comparative Analysis of Analogous Compounds

CompoundApplicationKey Difference
8-Amino-1-naphthol-3,6-disulphonic acidDye intermediateLacks phenylsulphonyl group
4-[(4-Amino-5-methoxy-o-tolyl)azo] derivativeTextile dyeAzo functional group

Analytical and Characterization Techniques

Spectroscopic Methods

  • Infrared (IR) Spectroscopy: Confirm functional groups (e.g., S=O stretches at 1050–1200 cm1^{-1}, N-H bends at 1600 cm1^{-1}) .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^13\text{C} NMR can elucidate aromatic proton environments and substituent effects.

Chromatographic Analysis

As demonstrated for the structurally related compound 4-[(4-amino-5-methoxy-o-tolyl)azo]-5-[(phenylsulphonyl)oxy]naphthalene-2,7-disulphonic acid (CAS 117-44-2), reversed-phase HPLC with UV detection at 254 nm effectively resolves such sulfonated aromatics .

Future Research Directions

Application-Specific Studies

  • Dye Performance Testing: Evaluate color fastness and environmental impact in textile applications.

  • Pharmacological Screening: Assess bioactivity in cancer or inflammation models.

Environmental Fate Studies

Investigate biodegradation pathways and ecotoxicology to address potential persistence in aquatic systems.

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